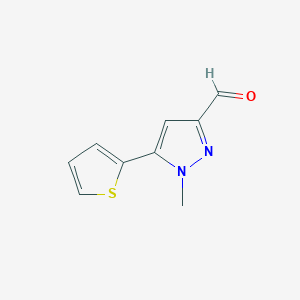

1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-methyl-5-thiophen-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-11-8(5-7(6-12)10-11)9-3-2-4-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGWYWNRXIZBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical structure:

- Molecular Formula : C_9H_8N_2OS

- CAS Number : 1177332-06-7

Pharmacological Activities

Research indicates that pyrazole derivatives, including 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde, exhibit a wide range of pharmacological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of pyrazole derivatives. For instance, a study reported that certain pyrazole derivatives displayed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Pyrazoles have been recognized for their anticancer properties. A study focused on the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231) found that some derivatives exhibited promising results, especially when combined with doxorubicin . The mechanism of action often involves inhibition of key oncogenic pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles are notable. Compounds derived from pyrazole structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, some derivatives demonstrated significant inhibition percentages compared to standard anti-inflammatory drugs .

Case Studies

-

Antimicrobial Evaluation

A recent study evaluated five pyrazole derivatives for their antimicrobial activity. The most active derivative exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens . -

Cytotoxicity in Cancer Cells

In a study assessing the cytotoxicity of various pyrazoles on breast cancer cells, two compounds showed markedly higher activity in MDA-MB-231 cells compared to doxorubicin alone . This suggests a potential for developing combination therapies using these compounds. -

Anti-inflammatory Effects

A series of pyrazole derivatives were tested for their anti-inflammatory properties using carrageenan-induced edema models in mice. Some compounds showed comparable efficacy to indomethacin, highlighting their therapeutic potential in treating inflammatory conditions .

Data Tables

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

1-Methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde has been investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets. Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory, analgesic, and anticancer activities.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The compound's structural features allow it to bind effectively to enzyme targets involved in cancer progression.

Table 1: Summary of Pharmacological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Reduces inflammation in animal models | |

| Analgesic | Provides pain relief in experimental setups | |

| Anticancer | Inhibits tumor growth in vitro |

Agrochemicals

The compound has also been explored for its applications in agrochemicals, particularly as a potential herbicide or fungicide. Its thiophene moiety contributes to its efficacy against various plant pathogens.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists indicated that 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde exhibits selective herbicidal properties against certain weed species. Field trials showed significant weed suppression without harming crop yield.

Table 2: Herbicidal Efficacy

Materials Science

In materials science, this compound is being investigated for its role in developing novel materials with specific electronic properties. Its unique structure allows for potential applications in organic electronics and photovoltaics.

Case Study: Organic Photovoltaics

Recent studies have shown that incorporating pyrazole derivatives into organic photovoltaic devices can enhance their efficiency. The compound's ability to form stable films contributes to improved charge transport properties.

Table 3: Performance Metrics in Photovoltaics

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

This isomer (CAS 879896-48-7) shares the same molecular formula but differs in substituent positions: the thiophene and formyl groups are at the 3- and 5-positions, respectively. This positional variance significantly alters electronic distribution, impacting reactivity. For example, the 3-carbaldehyde isomer may exhibit reduced electrophilicity at the formyl group due to proximity to the electron-rich thiophene, compared to the 5-thiophene-substituted original compound. Both isomers are synthesized via similar routes but require distinct regioselective conditions during cyclization .

Trifluoromethyl-Substituted Derivatives: 1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde Derivatives

Compounds like 1-methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde (CAS: N/A) replace the thiophene with a trifluoromethyl group and a sulfanyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, making such derivatives more suitable for pharmaceutical applications.

Functional Group Variants: 1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Amine

Replacing the aldehyde with an amine group (CAS 149978-42-7) shifts reactivity from electrophilic (aldehyde) to nucleophilic (amine). This derivative is utilized in coupling reactions to form amides or imines, contrasting with the parent compound’s role in condensation reactions. The trifluoromethyl group further increases electron-withdrawing effects, stabilizing the pyrazole ring but reducing solubility in polar solvents .

Phenoxy-Substituted Analogues: 3-Methyl-5-(4-Methylphenoxy)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

This compound (CAS: N/A) substitutes thiophene with a phenoxy group and introduces a phenyl ring at the 1-position. The phenoxy group enhances steric bulk and aromatic interactions, improving binding to hydrophobic enzyme pockets. However, the lack of a sulfur atom diminishes thiophene-specific interactions, such as metal coordination or hydrogen bonding via sulfur lone pairs .

Table 1: Structural and Functional Comparison

Preparation Methods

Core Pyrazole Formation via Hydrazine Condensation

A fundamental step in synthesizing 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde involves condensation of hydrazines with appropriately substituted α,β-unsaturated ketones or aldehydes. This method forms the pyrazole ring by cyclization under mild conditions.

- Hydrazine derivatives react with α,β-unsaturated carbonyl compounds in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to afford pyrazole intermediates in moderate to good yields (45–76%).

- The reaction conditions are typically mild, with hydrazine hydrate used as the nucleophile and the solvent facilitating cyclization.

- This approach allows the incorporation of the thiophen-2-yl substituent at the C5 position by selecting the appropriate α,β-unsaturated precursor bearing the thiophene moiety.

Scope of Aromatic Hydrazines in Cross-Coupling

The reaction tolerates a wide range of aromatic hydrazines bearing both electron-donating and electron-withdrawing groups, allowing modulation of the pyrazole substituent pattern.

| Entry | Aromatic Hydrazine Substituent | Product Yield (%) |

|---|---|---|

| 1 | Phenyl | 69–76 |

| 2 | 4-Methylphenyl | 64 |

| 3 | 4-Methoxyphenyl | 46–62 |

| 4 | 4-Cyanophenyl | 76 |

| 5 | 4-Trifluoromethylphenyl | 50–54 |

| 6 | 4-Fluorophenyl | 62 |

| 7 | 3-Fluorophenyl | 85 |

| 8 | 2-Fluorophenyl | 46 |

| 9 | 4-Pyridyl | 46 |

Selective Bromination at C3 Position

Selective bromination of the pyrazole ring at the C3 position is a key step enabling further functionalization via cross-coupling.

- N-Bromosuccinimide (NBS) is used as the brominating agent.

- Microwave irradiation accelerates the bromination, achieving total conversion and high monobromination selectivity within 2–4 hours (Table 3).

| Entry | NBS (equiv) | Heating Method | Time | Yield of Monobrominated Product (%) |

|---|---|---|---|---|

| 1 | 1.0 | Microwave | 15 min | 47 |

| 2 | 1.5 | Microwave | 4 h | 69 |

| 4 | 1.5 | Microwave | 2 h | 69 |

- Electron-rich aromatic substituents require longer reaction times or conventional heating for higher yields.

- Electron-withdrawing groups facilitate more chemoselective and efficient bromination under microwave conditions.

Suzuki–Miyaura Cross-Coupling for Further Diversification

Following bromination, Suzuki–Miyaura cross-coupling reactions enable the introduction of diverse aryl or heteroaryl groups at the brominated position, expanding structural diversity.

- Both electron-rich and electron-poor boronic acids are compatible, providing good to excellent yields (64–94%) of the coupled products (Table 5).

| Entry | Boronic Acid Substituent | Yield (%) |

|---|---|---|

| 1 | 4-Methylphenyl | 83 |

| 4 | Phenyl | 92 |

| 5 | 4-Methoxyphenyl | 90 |

| 6 | 4-Trifluoromethylphenyl | 86 |

| 9 | 3-Thiophene | 85 |

| 10 | 4-Pyridyl | 78 |

- Heterocyclic and styryl boron derivatives are also effective coupling partners.

- Microwave irradiation expedites the coupling reactions.

Summary Table of Preparation Steps and Conditions

| Step | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Hydrazine condensation | Hydrazine hydrate, α,β-unsaturated ketone, DMF/DMSO | 45–76 | Formation of pyrazole core with thiophene substituent |

| Ullmann C–N cross-coupling | CuI catalyst, DMEDA ligand, microwave, 120–150 °C | 36–76 | N1-methylation and aryl hydrazine coupling |

| Selective bromination | NBS, microwave or conventional heating | 47–69 | Monobromination at C3 position |

| Suzuki–Miyaura coupling | Boronic acids, Pd catalyst, microwave | 64–94 | Diversification at brominated site |

Research Findings and Analysis

- The combined use of microwave irradiation and copper catalysis significantly improves reaction efficiency and yields in the preparation of 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde derivatives.

- Functional group tolerance is broad, allowing incorporation of various substituents that can modulate biological activity or physicochemical properties.

- Selective bromination followed by Suzuki coupling is a powerful strategy to introduce further diversity on the pyrazole scaffold.

- The methodologies reviewed overcome limitations of traditional multi-step syntheses by offering convergent, one-pot or sequential approaches with readily available starting materials.

- Limitations include the need for aryl hydrazines rather than alkyl hydrazines and the sensitivity of some substituents to reaction conditions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacts with thiophen-2-yl derivatives under basic conditions (e.g., K₂CO₃) to introduce the thiophene moiety . Solvent choice (e.g., DMF or ethanol) and temperature (80–120°C) critically affect regioselectivity and yield. Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel .

- Data : Typical yields range from 60–85%, with HPLC purity >97% under optimized conditions .

Q. How is the compound characterized structurally, and what analytical techniques are essential for verification?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., thiophene C-H coupling at δ 7.1–7.3 ppm) .

- FT-IR for aldehyde C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations .

- X-ray crystallography to resolve crystal packing and bond angles (e.g., dihedral angle between pyrazole and thiophene rings: 15–25°) .

- Mass spectrometry (ESI-MS) for molecular ion peak at m/z 192.24 (C₉H₈N₂OS) .

Q. What purification strategies are recommended to achieve >95% purity for biological assays?

- Methodology :

- Recrystallization : Use ethanol or ethyl acetate as solvents, achieving 97% purity .

- Chromatography : Silica gel column with hexane/ethyl acetate (3:1) eluent. Monitor via TLC (Rf ≈ 0.4) .

- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min .

Advanced Research Questions

Q. How do electronic effects of the thiophene and pyrazole moieties influence reactivity in cross-coupling reactions?

- Methodology : The electron-rich thiophene enhances electrophilic substitution at the α-position, while the pyrazole’s N-methyl group stabilizes intermediates in Suzuki-Miyaura couplings. DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of 4.2 eV, favoring reactivity with aryl boronic acids .

- Data : Pd(PPh₃)₄ catalyzes coupling with 4-bromobenzaldehyde at 80°C, yielding 70–80% biaryl derivatives .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-thiophene hybrids?

- Methodology :

- Dose-response assays : Test across concentrations (1–100 µM) to identify IC₅₀ discrepancies due to solvent (DMSO vs. PBS) .

- Target validation : Use CRISPR knockouts or competitive binding assays to confirm specificity for kinases (e.g., JAK2) .

- Meta-analysis : Compare datasets from peer-reviewed journals (e.g., Central European Journal of Chemistry) to isolate confounding variables .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- ADME prediction : SwissADME calculates LogP = 2.1 (optimal for blood-brain barrier penetration) and CYP3A4 inhibition risk .

- Molecular docking : AutoDock Vina models binding to COX-2 (binding energy: −8.2 kcal/mol) .

- MD simulations : GROMACS assesses stability in lipid bilayers (>50 ns trajectories) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.